3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
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Overview
Description
3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a fluorine atom and a boronic ester group attached to a pyridine ring. It is widely used as an intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyridine derivative with a boronic acid or boronic ester. The reaction is usually catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The fluorine atom can be reduced to form hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Boronic acids.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Pyridine derivatives with various functional groups.
Scientific Research Applications
3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anticancer and antiviral drugs.
Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and coatings
Mechanism of Action
The mechanism of action of 3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is primarily based on its ability to undergo various chemical transformations. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular sensors. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3,6-trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine apart from similar compounds is its unique combination of a fluorine atom and a boronic ester group attached to a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it highly valuable in various chemical and biological applications .
Properties
Molecular Formula |
C13H17BFNO2 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
3-fluoro-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C13H17BFNO2/c1-12(2)13(3,4)18-14(17-12)7-5-10-6-8-16-9-11(10)15/h5-9H,1-4H3/b7-5+ |
InChI Key |
GBTWYMLCMVEHMW-FNORWQNLSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=NC=C2)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=NC=C2)F |
Origin of Product |
United States |
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